2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-methoxybenzamide
Description
Properties
IUPAC Name |
2-bromo-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-5-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO3S/c1-22-12-6-7-15(19)13(10-12)18(21)20-11-14(16-4-2-8-23-16)17-5-3-9-24-17/h2-10,14H,11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYVKBGCLWUNLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC(C2=CC=CO2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 5-Methoxybenzoic Acid
Direct bromination of 5-methoxybenzoic acid using bromine (Br₂) in acetic acid at 60–70°C introduces a bromine atom at the ortho position relative to the methoxy group. This method achieves moderate yields (60–70%) but requires careful temperature control to avoid over-bromination.
Reaction Conditions :
Alternative Route: Directed Ortho-Metalation
A more selective approach involves directed ortho-metalation using n-butyllithium and subsequent quenching with bromine. This method, adapted from analogous aryl bromide syntheses, offers higher regioselectivity and yields (~85%) but demands anhydrous conditions and low temperatures (–78°C).
Synthesis of 2-(Furan-2-yl)-2-(Thiophen-2-yl)Ethylamine
Reductive Amination of 2-(Furan-2-yl)-2-(Thiophen-2-yl)Ketone
The ketone precursor is synthesized via Friedel-Crafts acylation of furan and thiophene using acetyl chloride and AlCl₃. Reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol yields the secondary amine.
Reaction Conditions :
Grignard Addition to Nitriles
An alternative route involves the addition of furan-2-ylmagnesium bromide to 2-thiophenecarbonitrile, followed by reduction of the resulting imine with lithium aluminum hydride (LiAlH₄). This method, while efficient (yield: 78%), requires strict exclusion of moisture.
Amide Coupling Strategies
Acid Chloride Route
Activation of 2-bromo-5-methoxybenzoic acid with thionyl chloride (SOCl₂) generates the corresponding acid chloride, which reacts with the amine in dichloromethane (DCM) using triethylamine (Et₃N) as a base.
Reaction Conditions :
Carbodiimide-Mediated Coupling
Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) enhances coupling efficiency by minimizing racemization.
Reaction Conditions :
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Key Advantages | Limitations |
|---|---|---|---|---|
| Acid Chloride Coupling | 68% | 95% | Rapid reaction | Moisture-sensitive reagents |
| EDCI/HOBt Coupling | 82% | 98% | High purity, mild conditions | Costlier reagents |
| Reductive Amination | 72% | 90% | Single-step amine synthesis | Requires ketone precursor |
Optimization and Scale-Up Considerations
Solvent Selection
Polar aprotic solvents like DMF improve coupling efficiency but complicate purification. Switching to tetrahydrofuran (THF) reduces side reactions during amine synthesis.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The furan and thiophene rings can participate in oxidation or reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Amidation: 5-methoxybenzoyl chloride and a base like triethylamine.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or polymers.
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-methoxybenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Core
2-Bromo-N-(2-(tert-butylamino)-2-oxoethyl)-5-methoxybenzamide (1g)
- Structural Differences: Replaces the ethyl-heterocycle with a tert-butylamino-acetyl group.
- Synthesis : Ugi-4CR reaction (42% yield), lower than analogs in (71–86%).
- Physical Properties : Melting point (153–155°C) aligns with brominated benzamides but lower than iodinated analogs (e.g., 3j: 172–174°C) .
- Key Insight : Bulky tert-butyl groups reduce reaction efficiency compared to planar heterocycles.
N-[5-(1,3-Benzoxazol-2-yl)-2-chlorophenyl]-5-bromo-2-methoxybenzamide
- Structural Differences : Substitutes the ethyl-heterocycle with a benzoxazole-chlorophenyl group.
- Implications : Benzoxazole’s electron-withdrawing nature may enhance metabolic stability but reduce solubility compared to furan/thiophene.
2-Bromo-5-methoxy-N,N-dimethylbenzamide
- Structural Differences : Simplifies the N-substituent to dimethylamine.
- Properties : Lower molecular weight (258.11 g/mol) and LogP (2.16) vs. the target compound’s likely higher lipophilicity.
- Reactivity : Dimethylamine’s electron-donating effect contrasts with the target’s heterocyclic electron-richness.
Heterocyclic Modifications
Benzo[b]thiophene Derivatives (3i, 3l, 3n)
- Core Structure : Replaces benzamide with benzo[b]thiophene.
- Synthesis Yields : Higher yields (71–86%) via acylations, suggesting efficient coupling with trimethoxybenzoyl groups.
- Melting Points : Range from 150°C (3n) to 202°C (3m), indicating crystallinity influenced by iodine vs. bromine.
1-(Furan-2-yl)-2-(thiophen-2-yl)ethan-1-one Derivatives
- Relevance : Shares furan and thiophene motifs.
- Synthesis: Employed similar solvents (CHCl₃, ethanol) but at 40°C, highlighting temperature-dependent optimization.
Halogen and Functional Group Effects
4-Bromo-N-(2-nitrophenyl)-benzamide
- Substituents : Nitro group at position 2 vs. methoxy in the target.
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-...benzamide
- Halogen Diversity : Incorporates Cl and F, enhancing electronegativity.
- Synthesis : 90% yield using acyl chloride intermediates, a viable route for the target compound.
Key Findings and Implications
Synthetic Efficiency : Heterocyclic N-substituents (e.g., furan/thiophene) may require tailored conditions for optimal yields, as seen in ’s high-yield acylations.
Solubility and Lipophilicity: The target’s heterocycles likely increase LogP compared to dimethylamino analogs, impacting bioavailability.
Reactivity : Bromine at position 2 enables further functionalization (e.g., cross-coupling), contrasting with nitro or iodo substituents in analogs.
Crystallinity : Melting point trends suggest halogen size (Br vs. I) and substituent bulk influence packing efficiency.
Biological Activity
2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-methoxybenzamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement, including a bromine atom, furan and thiophene rings, and a methoxybenzamide moiety, which contribute to its diverse interactions with biological systems.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 406.3 g/mol. The presence of both furan and thiophene rings enhances its reactivity and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 406.3 g/mol |
| CAS Number | 2034498-18-3 |
Biological Activity
Research indicates that this compound may exhibit various biological activities, particularly in the realms of antimicrobial and anticancer properties. The unique structure allows it to interact with different biological targets, potentially leading to therapeutic effects.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of compounds similar to this compound. For instance, compounds containing furan and thiophene rings have shown significant activity against various bacterial strains, suggesting that this compound may also possess similar efficacy.
Anticancer Potential
The compound's structural features may facilitate interactions with key biological pathways involved in cancer progression. Research on related benzamide derivatives has demonstrated their ability to inhibit specific kinases associated with tumor growth. For example, benzamide derivatives have been reported to inhibit RET kinase activity, which is crucial for certain types of cancers .
Case Studies
- Study on Anticancer Activity : A recent study demonstrated that benzamide derivatives exhibited potent inhibition of cell proliferation in cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer activity, suggesting that this compound could be a promising candidate for further investigation .
- Antimicrobial Screening : Another study focused on the antimicrobial properties of similar compounds, revealing that those containing furan and thiophene moieties displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. This suggests that this compound may also exhibit comparable activity.
The proposed mechanism of action for compounds like this compound involves interaction with specific enzymes or receptors within cells. The presence of the bromine atom and heteroaromatic rings may facilitate binding to target proteins, leading to inhibition of critical pathways involved in disease progression.
Q & A
Basic: What are the common synthetic routes for 2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-methoxybenzamide?
The synthesis typically involves multi-step processes, including:
- Bromination : Introducing the bromo group at the 2-position of a methoxybenzoic acid precursor.
- Amide Coupling : Reacting the brominated benzoic acid derivative with a furan-thiophene ethylamine intermediate via carbodiimide-mediated coupling (e.g., EDC/HOBt).
- Heterocyclic Substitution : Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) to integrate the furan and thiophene moieties.
Key reagents include palladium catalysts, oxidizing agents (e.g., KMnO₄), and reducing agents (e.g., NaBH₄) to optimize yields . Predictive tools like PISTACHIO and REAXYS databases aid in route planning by evaluating reaction feasibility and side products .
Basic: How is the molecular structure of this compound characterized?
Structural elucidation employs:
- X-ray Crystallography : Determines precise bond lengths, angles, and stereochemistry. Software like SHELX refines crystallographic data to resolve complex heterocyclic arrangements .
- Spectroscopy : NMR (¹H/¹³C) identifies proton environments (e.g., methoxy singlet at ~3.8 ppm) and aromatic signals. Mass spectrometry (HRMS) confirms molecular weight (e.g., ~435 g/mol).
- Elemental Analysis : Validates C, H, N, S, and Br composition .
Advanced: What computational methods predict the electronic properties of this compound?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates:
- Frontier Molecular Orbitals : HOMO-LUMO gaps to assess reactivity and charge-transfer potential.
- Electrostatic Potential Maps : Visualize electron-rich regions (e.g., furan/thiophene rings) for nucleophilic attack.
Exact exchange terms (e.g., Becke’s 1993 functional) improve thermochemical accuracy, reducing deviations in atomization energies to <3 kcal/mol . The Lee-Yang-Parr (LYP) correlation functional refines electron density distributions, critical for modeling π-π stacking in material science applications .
Advanced: How can researchers resolve contradictions in reported biological activities of similar benzamide derivatives?
Contradictions arise from variations in substituent positioning (e.g., methoxy vs. chloro groups). Methodological approaches include:
- Structure-Activity Relationship (SAR) Studies : Systematic modification of the furan-thiophene ethyl group to isolate pharmacophoric elements.
- Enzymatic Assays : Kinetic studies (e.g., IC₅₀ determinations) to compare inhibition potency across derivatives.
- Control Experiments : Validate target specificity using knockout cell lines or competitive binding assays.
For example, replacing the thiophene with pyridine alters steric bulk, affecting receptor affinity .
Basic: What initial biological screenings are recommended for this compound?
- Antimicrobial Testing : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Anticancer Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure cytotoxicity.
- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases linked to disease pathways.
In vitro studies must adhere to ethical guidelines, as the compound is not FDA-approved for in vivo use .
Advanced: What role does the furan-thiophene moiety play in modulating reactivity?
- Electronic Effects : Thiophene’s sulfur atom enhances electron delocalization, lowering LUMO energy for nucleophilic addition. Furan’s oxygen increases polarity, influencing solubility.
- Steric Interactions : The ethyl linker’s conformation affects π-stacking in organic semiconductors. DFT simulations show torsional strain between heterocycles impacts charge mobility .
- Catalytic Applications : Pd-mediated C-H activation at the thiophene 5-position enables functionalization for drug derivatization .
Advanced: How can reaction conditions be optimized for high-yield synthesis?
- Design of Experiments (DOE) : Vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading to identify Pareto-optimal conditions.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., amide coupling from 12h to 2h) while minimizing side products.
- In Silico Modeling : Tools like BKMS_METABOLIC predict side reactions (e.g., bromine displacement) to adjust stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
